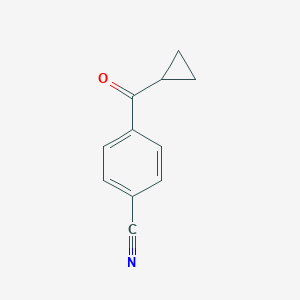

4-Cyanophenyl cyclopropyl ketone

Descripción general

Descripción

4-Cyanophenyl cyclopropyl ketone is a chemical compound with the molecular formula C11H9NO . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

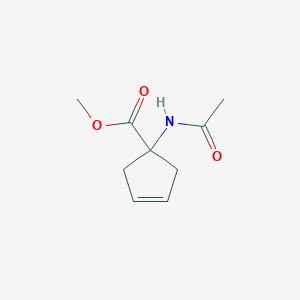

The synthesis of cyclopropane-containing compounds like 4-Cyanophenyl cyclopropyl ketone often involves complex molecular architectures . A review highlights the strategic considerations for introducing the cyclopropane motif in a collection of recent total syntheses . Another study shows a new type of C–C activation catalyst that can enable new subsequent reactivity: the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3-difunctionalized, ring-opened products .Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl cyclopropyl ketone can be analyzed using various methods. The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Cyclopropanes, like 4-Cyanophenyl cyclopropyl ketone, are important substructures in natural products and pharmaceuticals . An unexpected dimerization of cyclopropyl ketones was observed, and analysis of the reaction pathway led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to afford densely functionalized cyclopentane products .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanophenyl cyclopropyl ketone can be analyzed using various methods. For instance, the compound is stable under normal conditions .Aplicaciones Científicas De Investigación

4. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis

- Application Summary: Cyclopropanes are highly useful motifs that are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties. An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described .

- Methods of Application: The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group affording the cyclopropanated product .

- Results or Outcomes: The leaving group can be installed in either the ketone or alcohol component of the HB system, giving access to α-cyclopropyl ketones via two complementary approaches .

5. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions

- Application Summary: Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners, efficiently delivering complex, sp3-rich products .

- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 .

- Results or Outcomes: Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, which react quickly with various partners to give complex products .

6. Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling

- Application Summary: A new type of C–C activation catalyst, that relies upon a different, metalloradical mechanism, can enable new subsequent reactivity: the cross- coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane to form 1,3- difunctionalized, ring-opened products .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

7. Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis

- Application Summary: Cyclopropanes are highly useful motifs that are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties. An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described .

- Methods of Application: The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group affording the cyclopropanated product .

- Results or Outcomes: The leaving group can be installed in either the ketone or alcohol component of the HB system, giving access to α-cyclopropyl ketones via two complementary approaches .

8. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions

- Application Summary: Alkyl cyclopropyl ketones are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes and alkynes and previously unexplored enyne partners, efficiently delivering complex, sp3-rich products .

- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 .

- Results or Outcomes: Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones, including more complex bicyclic alkyl cyclopropyl ketones, which react quickly with various partners to give complex products .

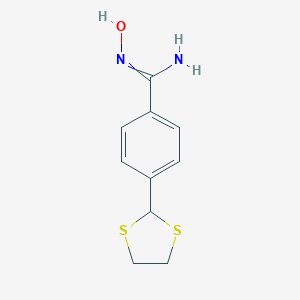

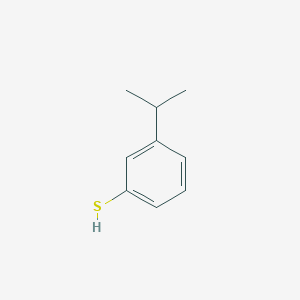

9. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon

- Application Summary: Cyclopropyl ketone 1 g bearing electron-rich thiophene also underwent highly efficient and selective nucleophilic substitution to give 2 g. The reaction proceeds similarly on aliphatic ketones .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Safety data sheets provide information about the potential hazards of 4-Cyanophenyl cyclopropyl ketone. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Another source mentions that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Propiedades

IUPAC Name |

4-(cyclopropanecarbonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFBDOSDKRVFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444959 | |

| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyanophenyl cyclopropyl ketone | |

CAS RN |

170564-99-5 | |

| Record name | 4-(Cyclopropylcarbonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170564-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CYANOPHENYL CYCLOPROPYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)